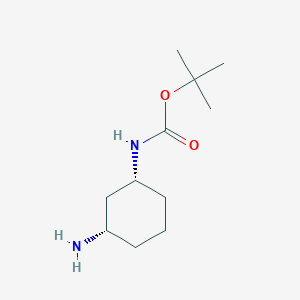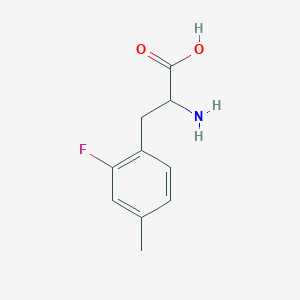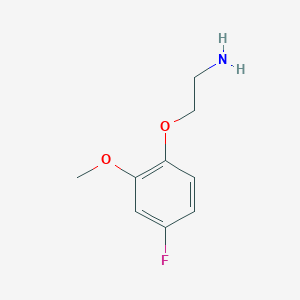
2-(4-Fluoro-2-methoxyphenoxy)ethanamine
Overview
Description
“2-(4-Fluoro-2-methoxyphenoxy)ethanamine” is a chemical compound with the empirical formula C9H14FNO4S . It is a solid substance and is part of the category of Fluorinated Building Blocks .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of Carvedilol, an adrenergic antagonist drug, involves treating 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide to give 4-(2,3-epoxypropoxy)carbazole. This intermediate is then treated with 2-(2-methoxyphenoxy)ethanamine to afford Carvedilol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(C=C1)=CC=C1OCCN.CS(=O)(O)=O . The InChI key for this compound is NOSVFLMTZQDKLT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of this compound is 251.28 .Scientific Research Applications
Synthesis and Biological Applications : A study by (G., S. et al., 2023) focused on synthesizing Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine, including compounds that have shown inhibitory activities in antimicrobial and antidiabetic tests. This indicates potential applications in developing medications for infectious and metabolic diseases.
Chromatographic Analysis and Labelling : In the realm of analytical chemistry, (R. Gatti et al., 1990) explored the use of a derivative of 2-methoxyphenoxyethanamine as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This demonstrates its utility in sensitive detection methods in biochemical analyses.
Hydrogen Bond Studies in Methoxyphenols : A thermochemical study by (M. Varfolomeev et al., 2010) on methoxyphenols, which are structurally related to 2-(4-Fluoro-2-methoxyphenoxy)ethanamine, investigated the strength of hydrogen bonds in these compounds. This research is significant for understanding the molecular interactions in various chemical and biological systems.
Fluoroionophore Preparation and Metal Detection : The study by (W. Hong et al., 2012) developed fluoroionophores from derivatives, demonstrating their ability to chelate metal ions. This highlights a potential application in the field of metal ion sensing and environmental monitoring.
Hepatic Cytochrome P450 Enzymes and Metabolism : Research by (L. M. Nielsen et al., 2017) investigated the role of cytochrome P450 enzymes in metabolizing compounds structurally related to this compound. This research is crucial for understanding drug metabolism and potential drug interactions.
Photoconductive Properties for Electronic Devices : A study by (Pedro Zaragoza-Gasca et al., 2011) on poly(4-fluoro-2-methoxyphenol) revealed its potential as a photoconductive material, suggesting applications in photoelectronic devices.
Safety and Hazards
This compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and to use it only in a well-ventilated area .
properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIVZINHGDVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



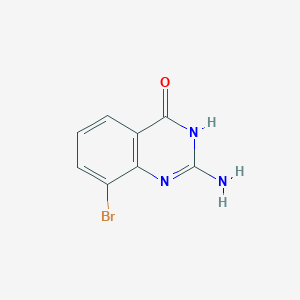
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)
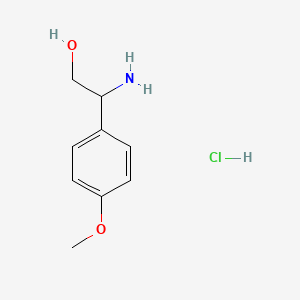
![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)
![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)
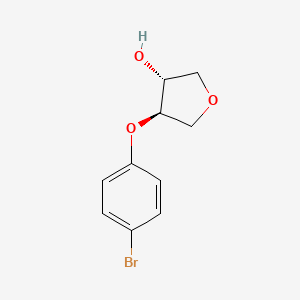

![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)
